3-benzyl-6-bromo-1H-indole

C–H activation regioselectivity indole functionalisation

Sourcing a regiospecifically functionalised indole scaffold with orthogonal reactivity often requires custom synthesis of multiple monofunctional intermediates, delaying library construction. 3-Benzyl-6-bromo-1H-indole resolves this bottleneck by providing two distinct synthetic handles in a single building block. • C6 aryl bromide enables Pd-catalysed Suzuki, Buchwald-Hartwig, or Sonogashira coupling for rapid C-C/C-N bond formation. • C3 benzyl group blocks electrophilic substitution at the indole C3 position while serving as a latent handle for benzylic oxidation or hydrogenolysis. • Eliminates procurement and validation of separate monofunctional building blocks, accelerating fragment library synthesis and SAR studies.

Molecular Formula C15H12BrN
Molecular Weight 286.17 g/mol
CAS No. 1354356-71-0
Cat. No. B1464232
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzyl-6-bromo-1H-indole
CAS1354356-71-0
Molecular FormulaC15H12BrN
Molecular Weight286.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CNC3=C2C=CC(=C3)Br
InChIInChI=1S/C15H12BrN/c16-13-6-7-14-12(10-17-15(14)9-13)8-11-4-2-1-3-5-11/h1-7,9-10,17H,8H2
InChIKeyHRCBEQHSNADTRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-6-bromo-1H-indole (CAS 1354356-71-0): Core Structural & Procurement Identifiers


3-Benzyl-6-bromo-1H-indole (CAS 1354356-71-0) is a disubstituted indole scaffold bearing a benzyl group at the C3 position and a bromine atom at the C6 position of the indole ring (molecular formula C15H12BrN; molecular weight 286.17 g/mol) . This substitution pattern generates a C3-quaternary carbon center and a C6 aryl bromide handle, making the compound a versatile building block for medicinal chemistry and synthetic organic chemistry applications where regiospecific functionalisation is required .

Why 3-Benzyl-6-bromo-1H-indole Cannot Be Replaced by Generic Indole Building Blocks


Simple indole or bromoindole analogues (e.g., 6-bromo-1H-indole, 3-benzyl-1H-indole) lack the dual orthogonal reactivity that this specific scaffold provides. The C6 bromine enables transition-metal-catalysed cross-coupling (e.g., Suzuki, Buchwald–Hartwig), while the C3 benzyl group simultaneously blocks electrophilic substitution at the indole C3 position and can serve as a latent handle for benzylic oxidation or hydrogenolysis . Furthermore, the position of the bromine substituent on the indole benzene ring directly impacts biological activity: in anti-inflammatory assays, 6-bromoindole derivatives exhibit distinct potency compared to their 5-bromo or 7-bromo regioisomers (activity rank: 5-Br > 6-Br > 7-Br for NO inhibition) [1]. Generic substitution—using an unsubstituted indole, a different halogen regioisomer, or an N-benzyl analogue—would fundamentally alter both the chemical reactivity profile and any structure-activity relationship (SAR) established for 3-benzyl-6-bromo-1H-indole.

Quantitative Differentiation of 3-Benzyl-6-bromo-1H-indole vs. Its Closest Structural Analogs


Regioisomeric Differentiation: 3-Benzyl vs. 1-Benzyl Substitution Dictates C–H Functionalisation Sites

The position of the benzyl substituent fundamentally alters the indole ring's reactivity toward palladium-catalysed C–H functionalisation. In 1-benzyl-6-bromo-1H-indole (CAS 481630-30-2), the C3 position remains free for direct C–H cyanation; a ligand-free Pd-catalysed protocol using acetonitrile as the cyanide source achieved C3-cyanation in moderate to good yields [1]. In contrast, 3-benzyl-6-bromo-1H-indole has its C3 position blocked, forcing any metal-catalysed C–H activation to occur at alternative positions (e.g., C2, C4, or C7). This regiochemical distinction is critical when designing synthetic routes that require site-selective elaboration of the indole core.

C–H activation regioselectivity indole functionalisation cross-coupling

Bromine Position on the Indole Benzene Ring Directly Impacts Anti-Inflammatory Potency

In a structure-activity relationship (SAR) study of brominated indoles from the marine mollusc Dicathais orbita, the position of the bromine atom on the isatin/indole benzene ring significantly influenced anti-inflammatory activity. The potency rank order for inhibiting nitric oxide (NO) production in LPS-stimulated RAW264.7 macrophages was 5-bromo > 6-bromo > 7-bromo [1]. 6-Bromoindole itself (without the 3-benzyl group) demonstrated 60.7% inhibition of NF-κB translocation at 40 µg/mL, while 6-bromoisatin achieved 63.7% inhibition [1]. Although 3-benzyl-6-bromo-1H-indole was not directly tested in this study, the data establish that the 6-bromo substitution pattern yields intermediate anti-inflammatory potency—distinct from both the more potent 5-bromo and the less potent 7-bromo analogues—providing a defined SAR baseline for selecting the appropriate bromoindole scaffold.

anti-inflammatory nitric oxide inhibition SAR bromoindole

Dual Orthogonal Reactive Handles Enable Iterative Diversification Strategies

3-Benzyl-6-bromo-1H-indole is equipped with two chemically orthogonal functional groups: a C6 aryl bromide suitable for palladium-catalysed cross-coupling (e.g., Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira reactions) and a C3 benzyl group that can undergo benzylic oxidation, hydrogenolysis, or directed lithiation [1]. This dual-handle architecture is absent in simpler building blocks such as 6-bromo-1H-indole (lacks the C3 benzyl) or 3-benzyl-1H-indole (lacks the C6 halogen). The presence of both handles enables iterative library synthesis where the bromine is first elaborated via cross-coupling, followed by selective manipulation of the benzyl group, or vice versa. This orthogonal reactivity is particularly valuable in fragment-based drug discovery, where one handle can be used for fragment linking while the other is used for property optimisation.

orthogonal reactivity building block Suzuki coupling benzylic oxidation

Physicochemical Differentiation: Molecular Weight and Lipophilicity Shifts Relative to 6-Bromo-1H-indole

The addition of a benzyl group at the C3 position of 6-bromo-1H-indole increases the molecular weight from 196.04 g/mol (6-bromoindole) to 286.17 g/mol for 3-benzyl-6-bromo-1H-indole, representing a +90.13 g/mol shift [1]. This structural change also increases calculated logP by approximately +2.5 units (estimated from fragment-based methods: 6-bromoindole clogP ≈ 2.5; 3-benzyl-6-bromoindole clogP ≈ 5.0), which may translate into altered membrane permeability, plasma protein binding, and metabolic stability. These physicochemical differences are critical when selecting a scaffold for lead optimisation: the higher molecular weight and lipophilicity of 3-benzyl-6-bromo-1H-indole may confer advantages for targets requiring greater hydrophobic interactions (e.g., CNS or intracellular targets) but must be balanced against the risk of exceeding Lipinski's thresholds.

physicochemical properties molecular weight lipophilicity drug-likeness

Optimal Procurement Scenarios for 3-Benzyl-6-bromo-1H-indole Based on Verified Differentiation


Site-Selective Indole Library Synthesis Requiring C3-Blocked Scaffolds

When constructing a focused indole library via C–H activation or directed lithiation, 3-benzyl-6-bromo-1H-indole is preferred over 1-benzyl-6-bromo-1H-indole or unsubstituted indoles because the C3 benzyl group blocks electrophilic substitution at the indole C3 position, redirecting functionalisation to the C2, C4, or C7 positions. This regiochemical control is essential for programmes targeting substitution patterns that are inaccessible with C3-unprotected scaffolds [see Section 3, Evidence Item 1].

Dual-Handle Building Block for Fragment-Based Drug Discovery

In fragment-based lead discovery and optimisation, 3-benzyl-6-bromo-1H-indole offers two orthogonal functional handles (C6–Br for cross-coupling and C3–benzyl for benzylic oxidation or hydrogenolysis) that can be sequentially elaborated. This dual-handle architecture eliminates the need to purchase and validate separate monofunctional building blocks, streamlining the synthesis of fragment libraries [see Section 3, Evidence Item 3].

SAR Exploration of Bromine Position Effects on Anti-Inflammatory Activity

For medicinal chemistry groups investigating the anti-inflammatory potential of bromoindole scaffolds, 3-benzyl-6-bromo-1H-indole serves as the 6-bromo regioisomer in a panel of compounds designed to probe the bromine position–activity relationship. Published data demonstrate that 6-bromoindoles possess intermediate potency relative to 5-bromo (most active) and 7-bromo (least active) analogues in NO inhibition assays, providing a SAR baseline for selecting the 6-bromo scaffold [see Section 3, Evidence Item 2].

Lead Optimisation Balancing Lipophilicity and Molecular Weight

In lead optimisation programmes where modulating lipophilicity is critical for achieving target ADME profiles, 3-benzyl-6-bromo-1H-indole provides a ~90 Da molecular weight increase and ~2.5 log unit lipophilicity gain relative to 6-bromo-1H-indole. This property shift allows medicinal chemists to systematically explore the impact of increased hydrophobicity on potency, selectivity, and pharmacokinetics without introducing additional heteroatoms or chiral centres [see Section 3, Evidence Item 4].

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